- Preparation of novel catechol derivatives as catechol-O-methyltransferase inhibitors, World Intellectual Property Organization, , ,

Cas no 939990-02-0 (3-Bromo-5-chloro-4-methylbenzonitrile)

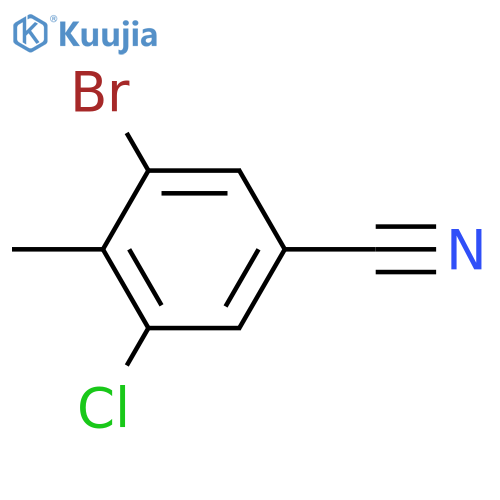

3-ブロモ-5-クロロ-4-メチルベンゾニトリルは、芳香族化合物の一種であり、ベンゼン環にブロモ、クロロ、メチル、ニトリル基が置換した構造を有する。この化合物は、有機合成中間体として重要な役割を果たし、特に医薬品や農薬の開発において有用な骨格を提供する。高い反応性を持つニトリル基とハロゲン置換基を併せ持つため、パラジウムカップリング反応などのクロスカップリング反応や、その他の官能基変換に適している。また、結晶性が良好で取り扱いやすく、安定性にも優れるため、実験室規模から工業的製造まで幅広く利用可能である。

939990-02-0 structure

商品名:3-Bromo-5-chloro-4-methylbenzonitrile

CAS番号:939990-02-0

MF:C8H5BrClN

メガワット:230.489000082016

MDL:MFCD11557540

CID:2169185

PubChem ID:33779510

3-Bromo-5-chloro-4-methylbenzonitrile 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-5-chloro-4-methylbenzonitrile

- 3-Bromo-5-chloro-4-methyl-benzonitrile

- SY030666

- BB 0246952

- 3-Bromo-5-chloro-4-methylbenzonitrile (ACI)

- AKOS002391605

- 939990-02-0

- DB-252382

- MFCD11557540

- CS-0325712

- DTXSID401288623

- AC1750

-

- MDL: MFCD11557540

- インチ: 1S/C8H5BrClN/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3H,1H3

- InChIKey: FHTUSNKXRILGCF-UHFFFAOYSA-N

- ほほえんだ: N#CC1C=C(Br)C(C)=C(Cl)C=1

計算された属性

- せいみつぶんしりょう: 228.92900

- どういたいしつりょう: 228.929

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.8

- 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

- PSA: 23.79000

- LogP: 3.28258

3-Bromo-5-chloro-4-methylbenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB526711-250mg |

3-Bromo-5-chloro-4-methylbenzonitrile; . |

939990-02-0 | 250mg |

€425.30 | 2025-02-27 | ||

| eNovation Chemicals LLC | D686487-1g |

3-Bromo-5-chloro-4-methylbenzonitrile |

939990-02-0 | 97% | 1g |

$650 | 2024-07-20 | |

| eNovation Chemicals LLC | D686487-5g |

3-Bromo-5-chloro-4-methylbenzonitrile |

939990-02-0 | 97% | 5g |

$1650 | 2024-07-20 | |

| A2B Chem LLC | AI62814-250mg |

3-Bromo-5-chloro-4-methylbenzonitrile |

939990-02-0 | ≥97% | 250mg |

$485.00 | 2024-07-18 | |

| eNovation Chemicals LLC | D686487-1g |

3-Bromo-5-chloro-4-methylbenzonitrile |

939990-02-0 | 97% | 1g |

$650 | 2025-02-19 | |

| eNovation Chemicals LLC | D686487-10g |

3-Bromo-5-chloro-4-methylbenzonitrile |

939990-02-0 | 97% | 10g |

$2530 | 2025-02-19 | |

| 1PlusChem | 1P00IIDA-5g |

3-bromo-5-chloro-4-methylbenzonitrile |

939990-02-0 | ≥97% | 5g |

$1478.00 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTW339-100mg |

Benzonitrile, 3-bromo-5-chloro-4-methyl- |

939990-02-0 | 95% | 100mg |

¥1620.0 | 2024-04-16 | |

| abcr | AB526711-1 g |

3-Bromo-5-chloro-4-methylbenzonitrile; . |

939990-02-0 | 1g |

€1,011.00 | 2023-04-17 | ||

| abcr | AB526711-250 mg |

3-Bromo-5-chloro-4-methylbenzonitrile; . |

939990-02-0 | 250MG |

€479.70 | 2023-04-17 |

3-Bromo-5-chloro-4-methylbenzonitrile 合成方法

合成方法 1

はんのうじょうけん

リファレンス

3-Bromo-5-chloro-4-methylbenzonitrile Preparation Products

3-Bromo-5-chloro-4-methylbenzonitrile 関連文献

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Ping Tong Food Funct., 2020,11, 628-639

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

939990-02-0 (3-Bromo-5-chloro-4-methylbenzonitrile) 関連製品

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:939990-02-0)3-Bromo-5-chloro-4-methylbenzonitrile

清らかである:99%

はかる:1g

価格 ($):535.0